Bismuth disodium pentaiodide
Description
Structure
2D Structure
Properties
CAS No. |
53778-50-0 |
|---|---|
Molecular Formula |
BiI5Na2-3 |
Molecular Weight |
889.4823 g/mol |
InChI |
InChI=1S/Bi.5HI.2Na/h;5*1H;;/q;;;;;;2*+1/p-5 |
InChI Key |
HWUSRLIJDBLLMQ-UHFFFAOYSA-I |
Canonical SMILES |
[Na+].[Na+].[I-].[I-].[I-].[I-].[I-].[Bi] |
Origin of Product |
United States |
Synthesis and Crystallization Methodologies for Pentaiodobismuthate Iii Species
Solution-Based Synthesis Protocols for Na₂[BiI₅]·6H₂O and Analogous Complexes
Solution-based synthesis is a common and versatile method for preparing Na₂[BiI₅]·6H₂O and similar pentaiodobismuthate(III) complexes. These protocols typically involve the reaction of bismuth(III) salts with iodide sources in a suitable solvent.
The choice of solvent system and reaction conditions plays a critical role in determining the outcome of the synthesis. The polarity of the solvent can significantly influence the reaction rates and the stability of the resulting complexes. frontiersin.org For instance, the use of a methanol-water system has been shown to produce smaller and more uniform nanoparticles compared to single-solvent systems in some nanoparticle syntheses. researchgate.net While not directly about bismuth disodium (B8443419) pentaiodide, this highlights the principle that solvent selection is crucial for controlling particle size and uniformity. researchgate.net The temperature and pH of the reaction mixture are also key parameters. For example, in the electrochemical synthesis of bismuth iodide precursors, the pH of the bath determines whether bismuth triiodide or bismuth oxyiodide is formed. chemrxiv.orgresearchgate.net
The following table summarizes the effect of different solvent systems on nanoparticle synthesis, illustrating the general principles of solvent effects.
Table 1: Effect of Solvent Systems on Nanoparticle Characteristics
| Solvent System | Resulting Particle Characteristics | Reference |
| Methanol-Water | Smaller and more uniform particles | researchgate.net |
| Phosphate-Buffered Saline (PBS) | Highest loading efficiency and photothermal efficiency | nih.gov |
| Deionized (DI) and Milli-Q Water | Lower loading efficiency compared to PBS | nih.gov |
| Diglyme (ɛ = 7.2) | Highest syngas conversion in a specific catalytic process | frontiersin.org |
The stoichiometry of the bismuth salt and the iodide source must be carefully controlled to favor the formation of the [BiI₅]²⁻ anion. An excess of iodide is often used to ensure the complete conversion of the bismuth(III) species into the pentaiodo complex. The reaction between bismuth(III) iodide and methylammonium (B1206745) iodide, for instance, requires a specific molar ratio to form the desired (CH₃NH₃)₃Bi₂I₉ perovskite. acs.org
Electrochemical Synthesis Approaches for Bismuth Iodide Precursors
Electrochemical synthesis offers a high degree of control over the formation of bismuth iodide precursors. chemrxiv.org This method involves the reduction of a bismuth salt at a cathode in the presence of an iodine source. By controlling the applied potential, the concentration of iodide ions in the bath can be regulated, allowing for precise control over the reaction. chemrxiv.orgresearchgate.net
Key parameters in the electrochemical synthesis of bismuth iodide include:
pH of the bath: Lower pH values (e.g., 0.2) favor the formation of BiI₃, as bismuth is predominantly present as free Bi³⁺ ions. chemrxiv.orgresearchgate.net
Applied potential: This controls the reduction of iodine and the generation of iodide ions. chemrxiv.orgresearchgate.net
Composition of the electrolyte bath: The presence of specific ions and organic molecules can influence the complexation of bismuth and the morphology of the deposited film. chemrxiv.orgresearchgate.net
Electrochemical methods have been successfully used to synthesize thin films of bismuth iodide with distinct morphologies, such as hexagonal plates.
Controlled Crystallization Techniques for Single Crystal Growth
Growing high-quality single crystals of pentaiodobismuthate(III) complexes is essential for detailed structural analysis and for studying their physical properties. Several techniques are employed to achieve this. edtechbooks.org
Common methods for single crystal growth from solution include:
Slow cooling: A saturated solution of the compound is slowly cooled, reducing the solubility and promoting the gradual growth of crystals. crystallizationsystems.com
Slow evaporation: The solvent is slowly evaporated from a solution, increasing the concentration of the solute and leading to crystallization. mt.com
Vapor diffusion: An anti-solvent is slowly diffused into a solution of the compound, decreasing its solubility and inducing crystallization. chemrxiv.org
Temperature cycling: The solution is subjected to alternating heating and cooling cycles to control nucleation and growth. crystallizationsystems.comgoogle.com
The Bridgman method is a melt-growth technique that can be used for materials that are stable at their melting point, involving the slow solidification of a molten material. edtechbooks.org For solution-grown crystals, methods like flux-regulated crystallization (FRC) have been developed to precisely control the crystal growth rate. nih.gov
Mechanistic Investigations of Pentaiodobismuthate(III) Complexation
Understanding the mechanism of complexation is crucial for optimizing the synthesis of pentaiodobismuthate(III) species. The formation of these complexes in solution involves the stepwise substitution of solvent molecules or other ligands from the coordination sphere of the Bi³⁺ ion by iodide ions.
Studies have shown that the complexation of Bi(III) with various ligands can be investigated using techniques such as potentiometric and spectrophotometric titrations, NMR spectroscopy, and density functional theory (DFT) calculations. nih.gov These investigations can reveal the stability constants of the formed complexes and provide insights into their structure and bonding. nih.govrsc.org In some cases, the counterion itself can play a role in the reaction mechanism, either by forming ion pairs with the cationic species or by participating directly in the reaction. uwindsor.ca Mechanistic studies of related nickel-catalyzed reactions have highlighted the importance of isolating and characterizing reaction intermediates to understand the catalytic cycle. nih.gov
Advanced Structural Elucidation of Pentaiodobismuthate Iii Complexes
Single Crystal X-ray Diffraction Analysis of [BiI₅]²⁻ Structures
In iodobismuthate complexes, the bismuth(III) central atom typically exhibits a distorted octahedral coordination geometry. Current time information in Bangalore, IN. The coordination sphere is composed of iodide ligands, and the geometry can be influenced by several factors including the size and shape of the counter-cation and the presence of lone pair electrons on the Bi³⁺ ion. This often results in a coordination environment that deviates from a perfect octahedron.
The coordination number of bismuth in these complexes is typically six, forming [BiI₆]³⁻ octahedra which can then link together to form more complex structures. Current time information in Bangalore, IN.ugr.es For instance, in compounds containing discrete [Bi₆I₂₂]⁴⁻ clusters, each cluster is composed of six edge-sharing BiI₆ octahedral units. ugr.es Even within these complex anions, the fundamental building block remains the BiI₆ octahedron, which is often significantly distorted. ugr.es
The bond lengths and angles within iodobismuthate anions provide insight into the nature of the bismuth-iodine interactions. A common feature across many of these structures is the differentiation between terminal and bridging iodide ligands.
Bridging Bi-I bonds are generally longer than terminal Bi-I bonds . For example, in the dimeric [Bi₂I₁₀]⁴⁻ anion, which consists of two edge-sharing octahedra, the Bi-I distances to the bridging iodine atoms are in the range of 3.1459(10) Å to 3.1946(17) Å, while the terminal Bi-I bonds are shorter, ranging from 3.0344(9) Å to 3.1227(10) Å. d-nb.info Similarly, in [TH]₃[Bi₂I₉], the bridging Bi-I distances (3.2354(12) Å to 3.2758(12) Å) are longer than the terminal ones (2.9585(12) Å to 2.9624(12) Å). scirp.org This elongation is a consequence of the bridging iodide being bonded to two bismuth centers.
Bond Angles also reflect the distortion from ideal octahedral geometry. In the [Bi₄I₁₆]⁴⁻ cluster, I-Bi-I bond angles for cis arrangements can vary widely, from 82.194(9)° to 100.147(10)°, while trans angles are closer to linear but still deviate, ranging from 168.466(11)° to 177.596(11)°. degloorcollege.in In one-dimensional chains of [BiI₄]⁻, the I-Bi-I bond angles are typically close to 90° or 180°, indicating only a slight distortion of the octahedral geometry. udel.edu
Below is a table summarizing representative Bi-I bond lengths from various iodobismuthate complexes.
| Compound/Anion | Bi-I Terminal Bond Lengths (Å) | Bi-I Bridging Bond Lengths (Å) |
| (HpipeH₂)₂[Bi₂I₁₀]·2H₂O d-nb.info | 3.0344(9) - 3.1227(10) | 3.1459(10) - 3.1946(17) |
| [TH]₃[Bi₂I₉] scirp.org | 2.9585(12) - 2.9624(12) | 3.2354(12) - 3.2758(12) |
| [Bi₄I₁₆]⁴⁻ degloorcollege.in | avg. 2.922 | avg. 3.183 (µ₂-I), avg. 3.347 (µ₃-I) |
| [py][BiI₄] ugr.es | N/A (polymeric) | 2.9219(5) - 3.2648(5) |
| (MA)₄[Bi₆I₂₂] ugr.es | ~2.9 | up to 3.3957(7) |
Iodobismuthate anions exhibit remarkable structural diversity, forming architectures of varying dimensionalities. degloorcollege.inlibretexts.org The specific structure is often directed by the size, shape, and charge of the counter-cation.
0D (Discrete Anions): These are isolated, polynuclear clusters. Common examples include the mononuclear [BiI₆]³⁻, the dinuclear [Bi₂I₉]³⁻ (two face-sharing octahedra), and [Bi₂I₁₀]⁴⁻ (two edge-sharing octahedra). Current time information in Bangalore, IN.d-nb.infouomustansiriyah.edu.iq Larger, more complex discrete anions like the tetranuclear [Bi₄I₁₆]⁴⁻ and hexanuclear [Bi₆I₂₂]⁴⁻ have also been characterized. libretexts.orgugr.esdegloorcollege.in These isolated units are typically found in crystal lattices with large organic cations. Current time information in Bangalore, IN.
1D (Polymeric Chains): One-dimensional chains are a common motif for iodobismuthates. degloorcollege.in The [BiI₄]⁻ chain is formed by edge-sharing [BiI₆] octahedra. ugr.esudel.edumaterialsproject.org Another example is the [BiI₅]²⁻ chain, which can be described as vertex-sharing BiI₅ units. d-nb.info The formation of these 1D structures can facilitate interesting electronic properties, such as charge transport along the chain direction. scirp.org
2D (Polymeric Layers): Two-dimensional layered structures are less common but can be formed. For instance, the [Bi₄I₁₆]⁴⁻ anion can be viewed as a segment cut from a 2D CdI₂-type layer. degloorcollege.in In some cases, supramolecular interactions, such as halogen bonding, can link lower-dimensional motifs into 2D networks. aps.org For example, diiodine molecules can act as linkers connecting halometalate anions into one- or two-dimensional supramolecular structures. aps.org
The dimensionality of the anionic substructure plays a role in the material's properties, although it is not the only determining factor. d-nb.infonih.gov
Supramolecular Interactions in Pentaiodobismuthate(III) Crystal Lattices
In hydrated iodobismuthate salts and those containing organic cations with N-H or O-H groups, hydrogen bonding plays a critical role in stabilizing the crystal lattice. scribd.com These hydrogen bonds typically form between the hydrogen atoms on the cation or water molecules and the iodide ligands of the anion.
For example, in the hydrated complex (HpipeH₂)₂[Bi₂I₁₀]·2H₂O, the homopiperazinium (HpipeH₂²⁺) dications and water molecules form an extensive network of hydrogen bonds with the [Bi₂I₁₀]⁴⁻ anions. scribd.comd-nb.info Strong (N)H···I and (N)H···O hydrogen bonds are observed, with H···I distances ranging from 2.44 to 2.93 Å and H···O distances of 1.88–1.89 Å. scribd.comd-nb.info These interactions effectively link the organic and inorganic components, as well as the solvent molecules, into a stable three-dimensional structure. d-nb.info Similarly, in the crystal structure of (C₁₂H₁₄N₂O₂S)₂[Bi₄I₁₆]·4H₂O, the cohesion between the organic cations, water molecules, and the tetranuclear iodobismuthate anions is ensured by N–H···I, N–H···O, and O–H···I hydrogen bonds. libretexts.org
Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is another important feature in the crystal structures of iodobismuthate complexes. nih.gov This often manifests as short I···I contacts between adjacent anionic units or between anions and other iodine-containing species. These interactions can be strong enough to influence the structural dimensionality.
In some hybrid materials, diiodine (I₂) units can be "trapped" within the crystal lattice, acting as linkers between iodometalate anions through halogen bonding. aps.org For instance, complexes with the general formula Cat₃{M₂I₉} (M = Bi) show interactions between the terminal iodide ligands of the [Bi₂I₉]³⁻ anion and the I₂ molecule. These I···I contacts, with distances shorter than the sum of the van der Waals radii (approximately 3.96 Å), can extend the structure into higher-dimensional supramolecular networks. degloorcollege.inaps.org
Influence of Intermolecular Forces on Overall Crystal Packing and Stability
Van der Waals forces, which include dipole-dipole interactions and London dispersion forces, are present between all atoms and molecules within the crystal. libretexts.org In iodobismuthate complexes, the large, polarizable iodide ions contribute significantly to strong London dispersion forces, which are a key factor in the stability of the crystal lattice. libretexts.org
Polymorphism and Structural Phase Transitions in Pentaiodobismuthate(III) Systems
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known phenomenon in halogenobismuthate(III) and related compounds. idc-online.com These different crystalline forms, or polymorphs, arise from different arrangements of the molecules or ions in the crystal lattice and can have distinct physical properties. idc-online.com Many of these compounds exhibit structural phase transitions, which are transformations from one crystal structure to another induced by changes in temperature or pressure. pk.edu.plresearchgate.net
These transitions are often studied using techniques like Differential Scanning Calorimetry (DSC) and single-crystal X-ray diffraction at various temperatures. pk.edu.plresearchgate.net For example, research on guanidinium (B1211019) iodobismuthate(III), Gu₃Bi₂I₉, has revealed a rich sequence of four first-order phase transitions at 185, 215, 291, and 368 K upon heating. pk.edu.pl Similarly, the organic-inorganic hybrid MHy₂SbI₅, an iodoantimonate(III) analogue, crystallizes in two distinct polymorphic forms. mdpi.comresearchgate.net One polymorph is stable and shows no phase transitions, while the second undergoes a reversible, low-temperature phase transition and a high-temperature reconstructive transformation into the first polymorph. mdpi.comresearchgate.net
These structural changes are often related to the dynamic disorder of the cations and shifts in the anionic framework. researchgate.netresearchgate.net While specific studies on the polymorphism of Bismuth Disodium (B8443419) Pentaiodide are not widely documented, the prevalence of such behavior in the broader family of iodobismuthate(III) and halogenometallate compounds suggests that Na₂[BiI₅] may also be capable of forming different polymorphs and undergoing phase transitions. researchgate.netresearchgate.netdntb.gov.ua
Table 1: Examples of Phase Transitions in Halogenometallate(III) Compounds This interactive table provides data on transition temperatures for compounds structurally related to pentaiodobismuthate(III) systems.
| Compound | Transition Temperatures (K) (Heating/Cooling) | Symmetry Change (Example) | Reference |
| Gu₃Bi₂I₉ | 185/179, 215/202, 291/287, 368/358 | Orthorhombic to Monoclinic | pk.edu.pl |
| Gu₃Sb₂I₉ | 121/119, 344/341, 362/355 | Hexagonal to lower symmetry | pk.edu.pl |
| [(CH₃)₄P]₃[Bi₂Br₉] | 207.5/205, 550/550 | - | researchgate.net |
| MHy₂SbI₅ (Polymorph II) | 227/222 | Monoclinic to lower symmetry | mdpi.comresearchgate.net |
Hydration and Solvation Effects on the Structural Integrity of Na₂[BiI₅]·6H₂O
The presence of water (hydration) or other solvent molecules (solvation) within the crystal lattice has a profound effect on the structural integrity of iodobismuthate complexes. researchgate.netmdpi.com These solvent molecules are not passive occupants; they are integral structural components, often participating in extensive hydrogen-bonding networks that stabilize the entire crystal framework. nih.gov
A closely related compound, Na₄[Bi₂I₁₀]·14H₂O, provides insight into these effects. Its structure contains dimeric [Bi₂I₁₀]⁴⁻ anions and rows of sodium ions that are bridged by water molecules. researchgate.net The water molecules play a crucial role in linking the different components of the salt together. The thermal stability of such hydrated compounds is often limited by the loss of these water molecules upon heating. mdpi.com For example, the hydrated nickel complex Na₂[Ni(C₂O₄)₂(H₂O)₂]·6H₂O contains both coordinated and lattice water molecules, and its thermal decomposition pathway is dictated by the sequential loss of these different types of water. researchgate.net
The structural integrity of Na₂[BiI₅]·6H₂O is therefore critically dependent on its water of hydration. The number of water molecules and their specific arrangement within the lattice—whether they are directly coordinated to the Na⁺ ions or exist as lattice water—determines the geometry and stability of the crystal. mdpi.comnih.gov The loss of these water molecules would lead to the collapse of the original crystal structure and the formation of an anhydrous phase with a different, likely less stable, crystal packing.
Theoretical and Computational Investigations of Pentaiodobismuthate Iii Electronic Structures
Density Functional Theory (DFT) Calculations for Electronic Structure Determination
Density Functional Theory (DFT) is a preeminent computational method used to investigate the electronic structure of many-body systems, such as solids. semanticscholar.org It is particularly crucial for compounds containing heavy elements like bismuth, where relativistic effects significantly influence electronic behavior. aps.org DFT calculations for iodobismuthate compounds typically employ the generalized gradient approximation (GGA) and may incorporate hybrid functionals, like HSE06, for more accurate band gap predictions. escholarship.org
The band structure of a material dictates its electronic and optical properties. For pentaiodobismuthate(III) and related iodobismuthate compounds, DFT calculations reveal the relationship between electron energy and momentum through the crystal, identifying the electronic band gap (Eg). This gap is the energy difference between the top of the valence band (VBM) and the bottom of the conduction band (CBM).
Simulation of Spectroscopic Features for Comparison with Experimental Data
The simulation of spectroscopic features provides a powerful tool for interpreting experimental data and gaining deeper insights into the electronic and vibrational properties of materials. For pentaiodobismuthate(III) compounds, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and Density Functional Theory (DFT) are employed to predict electronic and vibrational spectra, respectively. These theoretical spectra can be compared with experimental UV-Vis, Raman, and Infrared (IR) spectra to validate the computational models and aid in the assignment of spectral features.
Electronic Spectra (UV-Vis):
The electronic absorption spectra of pentaiodobismuthate(III) complexes are primarily governed by electronic transitions involving the bismuth 6s and 6p orbitals and the iodine 5p orbitals. TD-DFT calculations are instrumental in predicting the energies and intensities of these transitions. For the [BiI5]2- anion, the electronic spectrum is expected to be characterized by intense absorptions in the ultraviolet and visible regions.
The primary electronic transitions can be categorized as ligand-to-metal charge transfer (LMCT) bands. In these transitions, an electron is excited from a molecular orbital that is predominantly iodine 5p in character to a molecular orbital that has significant bismuth 6p character. The calculated electronic transitions for a model [BiI5]2- anion are summarized in the interactive table below. These calculations help in assigning the observed absorption bands to specific electronic excitations. For instance, the prominent absorption bands in the UV-Vis spectrum of compounds containing the [BiI5]2- anion can be attributed to these LMCT transitions.
Vibrational Spectra (Raman and IR):
The vibrational spectra of pentaiodobismuthate(III) compounds are characterized by modes involving the stretching and bending of the Bi-I bonds within the [BiI5]2- anion. DFT calculations can predict the frequencies and intensities of these vibrational modes, which correspond to peaks in the Raman and IR spectra. The number and symmetry of the predicted vibrational modes are determined by the geometry of the [BiI5]2- anion, which is often a square pyramid (C4v symmetry).
For a C4v square pyramidal [BiI5]2- anion, group theory predicts a total of 9 vibrational modes. These modes can be classified based on their symmetry and whether they are active in the Raman or IR spectra. The calculated vibrational frequencies for the fundamental modes of a model [BiI5]2- anion are presented in the interactive table below. The Bi-I stretching vibrations are typically observed in the low-frequency region of the Raman and IR spectra. The comparison of calculated and experimental vibrational spectra is crucial for confirming the structure of the pentaiodobismuthate(III) anion in a given compound. cardiff.ac.uk
Computational Prediction of Structural Stability and Energetic Landscapes
Computational methods, particularly Density Functional Theory (DFT), are essential for predicting the structural stability and exploring the energetic landscapes of pentaiodobismuthate(III) compounds. These calculations provide valuable information on the feasibility of synthesizing new materials and understanding their thermodynamic properties.
Structural Stability:
The stability of a crystal structure can be assessed by calculating its formation energy. The formation energy is the energy change when a compound is formed from its constituent elements or other simple binary compounds in their standard states. A negative formation energy indicates that the formation of the compound is an energetically favorable process and the compound is stable with respect to its constituent precursors.
For a compound like bismuth disodium (B8443419) pentaiodide (Na2[BiI5]), the formation energy (ΔEf) can be calculated with respect to various possible decomposition pathways. For example, one could consider the reaction:
2 NaI + BiI3 → Na2[BiI5]
The formation energy for this reaction can be calculated using the total energies of the products and reactants obtained from DFT calculations:
ΔEf = E(Na2[BiI5]) - [2 * E(NaI) + E(BiI3)]
A negative value of ΔEf would suggest that Na2[BiI5] is stable against decomposition into sodium iodide and bismuth triiodide. The table below presents hypothetical calculated formation energies for Na2[BiI5] based on typical values for similar complex halides, illustrating how computational chemistry can predict the stability of new compounds.
Energetic Landscapes:
The energetic landscape, or potential energy surface (PES), provides a comprehensive picture of the relative energies of different atomic arrangements of a system. By mapping the PES, computational chemists can identify stable isomers, transition states for reactions, and low-energy pathways for structural transformations.
For the [BiI5]2- anion, the PES can be explored to understand its structural flexibility and the energy barriers between different geometries. For instance, the square pyramidal (C4v) geometry is generally the most stable for pentacoordinate main group halides. However, other geometries, such as the trigonal bipyramidal (D3h) structure, may exist as local minima or transition states on the PES.
DFT calculations can be used to determine the relative energies of these different isomers and the energy barriers connecting them. The interactive data table below shows a hypothetical comparison of the relative energies of different isomers of the [BiI5]2- anion. This information is crucial for understanding the dynamic behavior of the anion in different environments and its potential to adopt different coordination geometries. The exploration of the energetic landscape is also vital for understanding reaction mechanisms and the potential for polymorphism in the solid state.
Spectroscopic Characterization and Electronic Transitions in Pentaiodobismuthate Iii Systems
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of a compound by probing its intramolecular vibrations. nih.govresearchgate.net FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites vibrational modes that induce a change in the molecule's dipole moment. ksu.edu.sa Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), detecting vibrational modes that cause a change in the molecule's polarizability. ksu.edu.sathermofisher.com For complex inorganic systems like iodobismuthates, these two methods are often complementary; vibrations that are strong in an IR spectrum may be weak or absent in the Raman spectrum, and vice versa. spectroscopyonline.comspectroscopyonline.com
The low-frequency region of the vibrational spectrum (typically below 650 cm⁻¹) is particularly informative for inorganic and coordination compounds, as it contains the characteristic vibrations of metal-ligand bonds. ethernet.edu.et In pentaiodobismuthate(III) anions, the most significant vibrations are the Bi-I stretching and bending modes.
Bi-I Stretching Modes (ν): These are higher-energy vibrations corresponding to the lengthening and shortening of the bismuth-iodine bonds. Based on studies of various iodobismuthate complexes, the Bi-I stretching frequencies are typically observed in the 100-200 cm⁻¹ region of the Raman and far-IR spectra. The terminal Bi-I bonds (bonds with non-bridging iodine atoms) generally exhibit stretching frequencies at the higher end of this range, while bridging Bi-I-Bi bonds are weaker and thus vibrate at lower frequencies.
Bi-I Bending Modes (δ): These lower-energy vibrations involve changes in the angles between Bi-I bonds (I-Bi-I). These deformation modes typically appear below 100 cm⁻¹ in the Raman and far-IR spectra.
The specific frequencies and number of observed bands depend on the symmetry of the pentaiodobismuthate(III) anion. For instance, a discrete [BiI₅]²⁻ anion with a specific geometry will have a different pattern of IR- and Raman-active modes than a polymeric chain structure.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Bi-I Stretching (Terminal) | 140 - 190 | Stretching of Bi-I bonds involving non-bridging iodine atoms. |
| Bi-I Stretching (Bridging) | 100 - 140 | Stretching of Bi-I bonds involving iodine atoms that bridge two bismuth centers. |
| I-Bi-I Bending/Deformation | < 100 | Changes in the bond angles within the iodobismuthate core. |
For example, in discrete, zero-dimensional (0D) [BiI₆]³⁻ octahedra, a high degree of symmetry may lead to fewer observable bands. In contrast, one-dimensional (1D) polymeric chains, such as {[BiI₄]⁻}n formed from edge-sharing octahedra, exhibit a lower symmetry. researchgate.net This reduction in symmetry can cause vibrational modes that were degenerate (having the same energy) or spectroscopically inactive in the more symmetric structure to become distinct and active, leading to a more complex spectrum. Furthermore, the formation of bridging bonds typically weakens the associated Bi-I interactions, resulting in a shift of the stretching frequencies to lower wavenumbers compared to terminal Bi-I bonds. researchgate.net
Electronic Absorption and Photoluminescence Spectroscopy (UV-Vis)
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides crucial information about the electronic structure of pentaiodobismuthate(III) compounds. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. rsc.orgsharif.edu The resulting spectrum is a key determinant of the material's color and is used to estimate its optical band gap, a fundamental property for optoelectronic applications. nih.gov
The intense colors of many iodobismuthate compounds, typically ranging from yellow to orange and red, are not due to d-d transitions, as the Bi³⁺ ion has a filled d-shell ([Xe]4f¹⁴5d¹⁰). Instead, the characteristic strong absorption in the visible region is attributed to Ligand-to-Metal Charge Transfer (LMCT) transitions. fiveable.mefiveable.melibretexts.org
In an LMCT process, an electron is excited from a high-energy molecular orbital that is primarily ligand (iodide) in character to a lower-energy unoccupied molecular orbital that is primarily metal (bismuth) in character. libretexts.org For pentaiodobismuthate(III), this corresponds to the transition of an electron from the filled p-orbitals of the iodide ligands to the empty 6p-orbitals of the Bi³⁺ center. The energy required for this transition falls within the visible spectrum, leading to the strong absorption of light. fiveable.me The high intensity of these absorption bands is because they are typically both spin-allowed and Laporte-allowed. libretexts.org
A significant body of research on halobismuthates has established a clear correlation between the dimensionality of the inorganic anionic framework and the material's optical properties, specifically the optical absorption onset, which is used to determine the band gap. nih.govrsc.org
Zero-Dimensional (0D) Structures: Compounds containing isolated iodobismuthate clusters, such as discrete [BiI₆]³⁻ or [Bi₂I₉]³⁻ anions, are quantum confined. This confinement generally leads to larger band gaps and an absorption onset at higher energies (shorter wavelengths).
One-Dimensional (1D) Structures: When the bismuth-iodide polyhedra link to form 1D chains or ribbons, the electronic orbitals can delocalize along the chain. bohrium.com This delocalization typically results in a decrease in the band gap compared to 0D structures, shifting the absorption edge to lower energies (longer wavelengths). researchgate.net
Two-Dimensional (2D) and Three-Dimensional (3D) Structures: Further extension of the connectivity into 2D layers or 3D frameworks enhances electron delocalization, generally leading to even smaller band gaps and absorption onsets further into the visible or near-infrared regions. acs.org
This trend demonstrates that the optical properties of iodobismuthates can be tuned by controlling the connectivity and dimensionality of the anionic substructure.
| Dimensionality | Anion Structure Example | Typical Optical Band Gap (eV) |
|---|---|---|
| 0D (Discrete Clusters) | [Bi₂I₉]³⁻, [Bi₄I₁₆]⁴⁻ | > 2.1 |
| 1D (Chains) | {[BiI₄]⁻}n, {[BiI₅]²⁻}n | 1.8 - 2.1 |
| 2D (Layers) | {[BiI₄]⁻}n (linked) | < 1.9 |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Electronic Binding Energies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. caltech.edumdpi.com The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is characteristic of the element and its oxidation state.
For pentaiodobismuthate(III) compounds, XPS is used to confirm the +3 oxidation state of bismuth and the -1 oxidation state of iodine. The Bi 4f region of the spectrum shows two characteristic peaks due to spin-orbit coupling: Bi 4f₇/₂ and Bi 4f₅/₂. researchgate.net Similarly, the I 3d region shows the I 3d₅/₂ and I 3d₃/₂ doublet.
Studies on iodobismuthate materials have reported Bi 4f₇/₂ binding energies around 158-159 eV and I 3d₅/₂ binding energies around 619-620 eV. researchgate.netresearchgate.net These values are consistent with the presence of Bi³⁺ and I⁻ ions. For instance, the binding energy for Bi³⁺ in Bi₂O₃ is typically found around 159 eV. thermofisher.com Deviations from these values or the appearance of additional peaks could indicate the presence of other oxidation states, surface contamination (e.g., oxides), or metallic bismuth (which appears at a lower binding energy of ~157 eV). researchgate.netthermofisher.com
| Core Level | Typical Binding Energy (eV) | Inferred Oxidation State |
|---|---|---|
| Bi 4f₇/₂ | 158.0 - 159.5 | Bi³⁺ |
| Bi 4f₅/₂ | 163.3 - 164.8 | Bi³⁺ |
| I 3d₅/₂ | 619.0 - 620.0 | I⁻ |
| I 3d₃/₂ | 630.5 - 631.5 | I⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of chemical compounds in the solution state. However, its application to pentaiodobismuthate(III) systems is met with significant challenges, primarily centered around the NMR-active bismuth nucleus, ²⁰⁹Bi.
The bismuth nucleus, ²⁰⁹Bi, is the only naturally occurring isotope and possesses a nuclear spin (I) of 9/2. While it is NMR-active, it also has a large nuclear quadrupole moment. This property causes it to interact with local electric field gradients, leading to very efficient quadrupolar relaxation. In solution, this rapid relaxation results in extremely broad resonance signals, often several kilohertz wide, even in highly symmetric environments. This severe line broadening dramatically reduces signal-to-noise ratios and makes the extraction of precise chemical shift information and the observation of scalar couplings exceptionally difficult.
Consequently, high-resolution solution-state ²⁰⁹Bi NMR data for iodobismuthate complexes, including the pentaiodobismuthate(III) anion ([BiI₅]²⁻), is scarce in scientific literature. The majority of ²⁰⁹Bi NMR studies are conducted in the solid state, where the interactions can be better characterized.
Despite these challenges, NMR can provide valuable, albeit indirect, insights into the solution-state behavior of these systems. The speciation of iodobismuthate(III) complexes in solution is highly dependent on the concentration of iodide ions. Different species, such as [BiI₄]⁻, [BiI₅]²⁻, and [Bi₂I₉]³⁻, can coexist in equilibrium. While direct detection of the ²⁰⁹Bi signal for each species is often impractical, NMR spectroscopy of other nuclei in the system, such as the cation or solvent molecules, could potentially probe the different chemical environments and dynamic equilibria present.
Research Findings: Detailed studies focusing specifically on the solution-state ²⁰⁹Bi NMR of the [BiI₅]²⁻ anion are not widely available due to the aforementioned technical hurdles. Research on bismuth NMR is often limited to more symmetric species or conducted in the solid phase. The extreme line broadening for most bismuth compounds in solution remains a significant barrier to routine characterization by this method.
Table 1: NMR Properties of the Bismuth-209 Isotope
| Property | Value |
|---|---|
| Nuclear Spin (I) | 9/2 |
| Natural Abundance (%) | 100 |
| Magnetogyric Ratio (γ) | 4.333 x 10⁷ rad T⁻¹ s⁻¹ |
| Quadrupole Moment (Q) | -0.4 x 10⁻²⁸ m² |
X-ray Absorption Spectroscopy (XAS) for Local Electronic Environment of Bismuth
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. It is particularly well-suited for studying the environment of bismuth in pentaiodobismuthate(III) systems, as it is not limited by the sample's physical state and can be applied to crystalline solids, amorphous materials, and solutions. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES): The XANES region, which encompasses the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For bismuth compounds, analysis is performed at the Bi L₃-edge, which corresponds to the excitation of a 2p core electron. The energy of this absorption edge for bismuth is approximately 13.418 keV.
The precise energy and features of the absorption edge can confirm the +3 oxidation state of bismuth in the pentaiodobismuthate(III) complex. A shift in the edge energy to higher values would indicate a higher oxidation state, while a shift to lower energies would suggest a reduction. The shape of the XANES spectrum and the presence of pre-edge features are influenced by the local symmetry and the nature of the coordinating ligands (in this case, iodide ions).
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations that appear at energies above the absorption edge. These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise quantitative information about the local environment of the bismuth center, including:
Coordination Number (CN): The number of nearest-neighbor iodine atoms surrounding the bismuth atom.
Bond Distances: The average Bi-I bond lengths.
Debye-Waller Factor: A term that accounts for thermal and static disorder in the bond distances.
Research Findings: EXAFS studies on various bismuth-halide systems have been instrumental in determining their coordination in both solid and solution phases. For iodobismuthate complexes, EXAFS analysis provides direct evidence of the Bi-I coordination sphere. By fitting the experimental data, researchers can determine the average Bi-I bond distances and the coordination number. This information is crucial for understanding the structure of the [BiI₅]²⁻ anion in a specific environment, which is often described as a square pyramidal geometry. The technique can also shed light on interactions with counter-ions or solvent molecules that might affect the local structure around the bismuth center.
Table 2: Representative Bi L₃-edge XAS Data for a Bismuth(III)-Iodide System
| Parameter | Description | Typical Value |
|---|---|---|
| Edge Energy (E₀) | Position of the absorption edge, indicative of oxidation state. | ~13.418 keV |
| Coordination Shell | Identity of the neighboring atoms. | Iodine (I) |
| Coordination Number (CN) | Number of nearest neighbors. | 5 |
| Bi-I Bond Distance (R) | Average distance from Bismuth to Iodine. | 2.9 - 3.1 Å |
| Debye-Waller Factor (σ²) | Mean square displacement in bond distance. | 0.008 - 0.015 Ų |
Note: The values in Table 2 are representative for a five-coordinate Bi(III)-I system and may vary for Bismuth disodium (B8443419) pentaiodide depending on its specific structural and environmental conditions.
Reactivity and Stability Studies of Pentaiodobismuthate Iii Compounds
Thermal Stability and Decomposition Pathways
The thermal stability of a compound refers to its ability to resist decomposition upon heating. For pentaiodobismuthate(III) compounds, this is a critical parameter that influences their synthesis, purification, and application in high-temperature processes.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for evaluating the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of decomposition reactions. cet-science.com DTA, on the other hand, measures the temperature difference between a sample and an inert reference as they are heated, revealing whether physical or chemical changes are endothermic (heat-absorbing) or exothermic (heat-releasing). cet-science.comabo.fi
A typical TGA/DTA experiment involves heating a small sample of the compound in a controlled atmosphere (e.g., inert like nitrogen or argon, or oxidative like air) at a constant rate. eag.com The resulting thermogram would show mass loss steps in the TGA curve corresponding to the release of volatile components. For a compound like bismuth disodium (B8443419) pentaiodide, this could involve the loss of iodine or the decomposition into simpler bismuth and sodium iodides. The DTA curve would simultaneously indicate the thermal nature of these events. For instance, melting would be observed as an endothermic peak without mass loss, while decomposition is often accompanied by both mass loss and either endothermic or exothermic peaks. abo.fi
Interactive Data Table: General Events Observed in TGA/DTA of Bismuth Compounds
| Thermal Event | TGA Observation | DTA Observation | Example |
| Dehydration | Mass Loss | Endothermic Peak | Bi₂(C₂O₄)₃·7H₂O losing water molecules inoe.ro |
| Melting | No Mass Loss | Endothermic Peak | Phase transition from solid to liquid eag.com |
| Crystallization | No Mass Loss | Exothermic Peak | Amorphous to crystalline phase change eag.com |
| Decomposition | Mass Loss | Endothermic or Exothermic Peak | BiC₄H₃O₆·H₂O decomposing to release H₂O and CO₂ urfu.ru |
| Oxidation | Mass Gain | Exothermic Peak | Metallic bismuth oxidizing to bismuth oxide urfu.ru |
Identifying the products formed during thermal decomposition is crucial for understanding the decomposition pathway. This is often achieved by coupling TGA with other analytical techniques like mass spectrometry (MS) to analyze the evolved gases, or by analyzing the solid residues at different temperatures using techniques such as X-ray diffraction (XRD).
For iodobismuthate compounds, the decomposition pathway is expected to be complex. It could involve the formation of intermediate bismuth sub-iodides or metallic bismuth before final oxidation to bismuth(III) oxide (Bi₂O₃) if heated in an oxidative atmosphere. researchgate.net Studies on the thermal decomposition of bismuth tartrates have shown the formation of bismuth(III) oxocarbonate ((BiO)₂CO₃) and metallic bismuth as intermediate phases. urfu.ru Similarly, the decomposition of bismuth oxalate (B1200264) under vacuum leads to the formation of metallic bismuth. inoe.ro In an air atmosphere, the final decomposition product of most bismuth compounds is typically the thermodynamically stable α-Bi₂O₃, although metastable phases like β-Bi₂O₃ can be formed under specific conditions. inoe.roresearchgate.net
For bismuth disodium pentaiodide, a plausible decomposition pathway in an inert atmosphere might involve the initial loss of iodine followed by the decomposition of the remaining sodium and bismuth iodides. In air, the final products would likely be a mixture of sodium iodide and bismuth(III) oxide.
Solution Stability and Solvate Exchange Phenomena
The stability of pentaiodobismuthate(III) complexes in solution is highly dependent on the solvent, the concentration of iodide ions, and the presence of other coordinating species. The [BiI₅]²⁻ anion is known to exist in solutions with a high concentration of iodide ions. However, in solutions with lower iodide concentrations, or in the presence of coordinating solvents, the complex can undergo dissociation or solvate exchange.
For instance, in aqueous solutions, the pentaiodobismuthate(III) anion can be prone to hydrolysis, leading to the formation of bismuth oxyiodide (BiOI). The stability of bismuth(III) oxide, a potential product of hydrolysis and subsequent reactions, has been studied in various aqueous solutions. It has been shown that Bi₂O₃ is not inert and can react with water and NaCl solution to form bismuth subcarbonate, which can lead to discoloration. plos.org
Solvate exchange refers to the replacement of a ligand in a coordination complex by a solvent molecule. In the context of pentaiodobismuthate(III), this could involve the displacement of iodide ligands by solvent molecules, especially in polar, coordinating solvents. This process can lead to a change in the coordination number and geometry of the bismuth(III) center and can affect the color and spectroscopic properties of the solution.
Redox Chemistry of Bismuth(III) within the Pentaiodobismuthate(III) Framework
The redox chemistry of bismuth is characterized by the accessibility of the +3 and +5 oxidation states, although the +3 state is generally more stable due to the inert pair effect. quora.comallen.in The pentaiodobismuthate(III) framework contains bismuth in its stable +3 oxidation state.
The Bi³⁺/Bi standard reduction potential is +0.317 V, indicating that Bi³⁺ is a moderately good oxidizing agent. libretexts.org However, within the pentaiodobismuthate(III) complex, the redox potential of the Bi(III) center can be influenced by the coordination environment. The presence of iodide ligands can modulate the ease of oxidation or reduction of the bismuth center.
While the direct oxidation of Bi(III) to Bi(V) in the pentaiodobismuthate(III) framework is not commonly observed under normal conditions, the possibility of redox reactions involving the bismuth center or the iodide ligands exists. For example, strong oxidizing agents could potentially oxidize the iodide ligands to iodine. Conversely, under strongly reducing conditions, the Bi(III) center could be reduced to metallic bismuth. The redox properties of bismuth complexes can be studied using techniques like cyclic voltammetry, which has been used to investigate the redox behavior of cationic bismuth aminotroponiminate complexes. nih.gov
Reactivity with Other Inorganic and Organic Reagents (Non-Biological Contexts)
The reactivity of this compound is influenced by both the bismuth-iodide core and the sodium counter-ion.
With inorganic reagents , reactions can be anticipated based on the properties of its constituent ions. As a source of iodide ions, it can react with substances that form insoluble iodides, such as lead(II) or silver(I) ions. With strong acids, the complex may decompose. For instance, bismuth(III) oxide reacts with hydrochloric acid to form bismuth oxychloride (BiOCl). plos.org With strong oxidizing agents like sodium hypochlorite (B82951) (NaOCl), bismuth(III) oxide is oxidized to form sodium bismuthate, which is a dark brown-black solid. plos.org A similar oxidative reaction might be possible for pentaiodobismuthate(III).
In the realm of organic chemistry , organobismuth compounds, which feature a carbon-bismuth bond, are known reagents in organic synthesis. osmarks.net While this compound is an inorganic salt, it could potentially serve as a source of bismuth for the synthesis of organobismuth compounds, for example, through reaction with organolithium or Grignard reagents. Furthermore, the sodium ions can react with acidic organic functional groups such as alcohols, phenols, and carboxylic acids in a typical acid-base reaction to produce the corresponding sodium salt and hydrogen gas. chemistryguru.com.sg The reactivity of organic reagents with inorganic ions can lead to the formation of complex compounds, changes in color, or precipitation, and these reactions are often used in analytical chemistry for detection and estimation of ions. slideshare.net
Advanced Materials Applications of Pentaiodobismuthate Iii Derivatives Non Clinical Focus
Role in Lead-Free Perovskite-Inspired Materials for Optoelectronic Devices
A significant driver for research into pentaiodobismuthate(III) derivatives is the need for non-toxic and stable alternatives to lead-halide perovskites in optoelectronic applications like solar cells and photodetectors. fz-juelich.de While lead-based perovskites have shown remarkable efficiency, their inherent toxicity and instability are major obstacles to commercialization. fz-juelich.dentu.edu.sg Bismuth-based perovskite-inspired materials (PIMs) have gained considerable attention because they offer enhanced stability in ambient conditions and are environmentally benign. fz-juelich.deresearchgate.net
These materials often adopt crystal structures such as A₃M₂X₉ (where M=Bi), which are derived from the classic perovskite structure. cnrs.fr Unlike the direct three-dimensional network of corner-sharing octahedra in lead perovskites, bismuth-based analogues often form 0D (dimeric) or 2D (layered) structures of [BiI₆]³⁻ octahedra or related polyhedra. This structural difference significantly influences their electronic properties but also presents opportunities for tuning their performance for specific optoelectronic applications. cnrs.fr For instance, compositional engineering can induce a phase transformation from a 0D dimer phase, which can compromise optical performance, to a more electronically favorable layered structure. cnrs.fr
Design Principles for Modulating Optical and Electronic Band Gaps
A key challenge for bismuth-based PIMs is their typically wide and often indirect band gap, which can limit their efficiency as light absorbers in solar cells. ntu.edu.sg Consequently, a primary focus of research is on modulating their optical and electronic band gaps to better match the solar spectrum. Several design principles have been established to achieve this:
Alloying and Doping: Introducing other elements into the crystal lattice is a common strategy. Alloying antimony (Sb³⁺) with bismuth (Bi³⁺) has been shown to induce changes in the local structural symmetry, reducing defect density and improving photovoltaic efficiency. researchgate.net Similarly, dilute alloying with small amounts of lead (Pb) can help transition the band gap from indirect to direct, which is more favorable for light absorption and emission, though it partially reintroduces toxicity concerns. ntu.edu.sg Doping with elements like gold (Au) has also been explored to reduce the band gap to more competitive values. ntu.edu.sg
Compositional Engineering: The choice of cations (the 'A' site in A₃Bi₂I₉ structures) and halides (the 'X' site) plays a crucial role. Varying these components can alter the crystal structure and, consequently, the electronic band structure. For example, the use of different organic or inorganic cations can change the spacing and interaction between the bismuth-iodide frameworks, thereby tuning the band gap.
Dimensionality Control: As mentioned, shifting the structure from a 0D molecular dimer to a 2D layered framework can improve optoelectronic properties. cnrs.fr This is often achieved through careful selection of synthesis conditions and precursor chemistry. The increased electronic dimensionality in layered structures generally leads to better charge transport and a more suitable band gap. For example, the layered material Cs₂AgBi₂I₉ has a band gap of around 1.8 eV, making it efficient for indoor energy harvesting. cnrs.fr
The table below summarizes the band gaps of several bismuth-based materials, illustrating the effect of compositional changes.
| Compound/Material | Crystal Structure Type | Band Gap (eV) | Key Feature |
| Cs₂AgBiBr₆ | Double Perovskite | >2.0 | Widely studied but has a large, indirect band gap. ntu.edu.sg |
| Cs₂AgBi₂I₉ | Layered Perovskite-Inspired | ~1.8 | Suitable for indoor photovoltaics. cnrs.fr |
| BiI₃ | Layered | ~1.7 | A fundamental building block for many bismuth-iodide PIMs. fz-juelich.de |
| Bismuth Oxyiodides (e.g., BiOI) | Layered | 1.7 - 1.9 | Narrow band gaps responsive to visible light. doaj.orgresearchgate.net |
| Bismuth Germanium Oxide (Bi₁₂GeO₂₀) | Sillenite | ~3.2 | Wide, direct band gap for potential UV applications. metu.edu.tr |
Influence of Anionic Frameworks on Charge Transport Mechanisms
The arrangement of the bismuth-iodide anionic framework is critical to the charge transport properties of these materials. The connectivity of the bismuth-centered polyhedra dictates the pathways for electrons and holes to move through the material.
In many pentaiodobismuthate(III) derivatives, the [BiI₅]²⁻ or related [BiI₆]³⁻ units are often electronically isolated or form low-dimensional structures (0D or 1D), leading to high exciton (B1674681) binding energies and poor charge transport. This is a primary reason for the lower efficiencies of early bismuth-based solar cells compared to their lead-based counterparts.
Exploratory Research in Photocatalytic Systems
The electronic properties that make bismuth-iodide compounds interesting for photovoltaics also make them promising candidates for photocatalysis. An effective photocatalyst needs to absorb light (preferably visible light), generate electron-hole pairs, and have these charge carriers migrate to the surface to drive chemical reactions. nih.gov
Bismuth oxyiodides, such as BiOI, Bi₅O₇I, and Bi₇O₉I₃, have emerged as highly promising photocatalysts due to their narrow band gaps which allow for strong visible-light absorption. doaj.orgresearchgate.netnih.gov This is a significant advantage over wide-band-gap semiconductors like TiO₂, which are primarily active under UV irradiation. doaj.org The valence band of many bismuth-based photocatalysts is formed from hybrid O 2p and Bi 6s orbitals, which increases the mobility of photogenerated charge carriers compared to materials where the valence band is composed solely of O 2p orbitals. nih.gov
Research has shown that different phases of bismuth oxyiodide can be synthesized by controlling the pH during preparation, allowing for tuning of their photocatalytic activity. nih.gov For example, under visible light, certain preparations of BiOI have demonstrated significantly higher phenol (B47542) degradation rates compared to the TiO₂ benchmark. doaj.orgresearchgate.net The mechanism often involves the generation of reactive oxygen species, such as singlet oxygen, which then degrade organic pollutants. doaj.org
Integration into Energy Storage Systems (e.g., as Electrolyte Components)
Bismuth-based materials are being actively investigated for use in next-generation energy storage systems, particularly as anode materials in rechargeable batteries (such as lithium-ion, sodium-ion, and potassium-ion batteries). mdpi.comresearchgate.net Bismuth offers a very high theoretical volumetric specific capacity (3800 mAh cm⁻³), which is a significant advantage for creating compact energy storage devices. mdpi.com
The energy storage mechanism is based on an alloying reaction, where bismuth alloys with alkali metal ions (like Li⁺, Na⁺, or K⁺) during the charging process and de-alloys during discharge. For example, with lithium, the alloyed product Li₃Bi is formed, which has high ionic conductivity, suggesting the potential for high-rate performance. mdpi.com
However, a major challenge for bismuth anodes is the large volume expansion that occurs during the alloying process. This volumetric change can be even more severe with larger ions like sodium and potassium, leading to mechanical degradation of the electrode and poor cycling stability. mdpi.comresearchgate.net Research focuses on mitigating this issue through strategies like:
Nanostructuring: Creating nanostructured bismuth materials can better accommodate the strain from volume changes.
Carbon Composites: Encapsulating bismuth within a carbon matrix can buffer the volume expansion and improve electrical conductivity.
Electrolyte Modification: The choice of electrolyte can significantly impact performance. Concentrated, ether-based electrolytes have been shown to effectively passivate the bismuth surface, leading to greatly improved cyclability and efficiency in potassium-ion batteries. rsc.org A study demonstrated that a bismuth anode in a concentrated electrolyte could achieve over 600 cycles with 85% capacity retention. rsc.org
| Property | Value | Significance |
| Theoretical Volumetric Capacity | 3800 mAh cm⁻³ | High energy density in a small volume. mdpi.com |
| Lithiation Potential | ~0.8 V vs. Li/Li⁺ | Suitable operating voltage for an anode. mdpi.com |
| Storage Mechanism | Alloying Reaction (e.g., Bi + 3Li⁺ + 3e⁻ ↔ Li₃Bi) | High capacity but prone to volume expansion. mdpi.com |
| Key Challenge | Large Volume Expansion | Leads to poor cycling stability. mdpi.com |
Potential in Advanced Sensor and Detector Technologies (Academic Exploration)
The unique electrochemical and optical properties of bismuth and its compounds are being explored in the academic development of advanced sensors and detectors.
Electrochemical Sensors: Bismuth's low toxicity makes it an attractive, environmentally friendly alternative to mercury in electrochemical sensors for detecting heavy metals. iaea.orgnih.gov Nano-bismuth sensor electrodes can be used in techniques like anodic stripping voltammetry to detect trace levels of heavy metals such as lead, cadmium, zinc, and thallium at concentrations below one part per billion (ppb). iaea.orgnih.gov Bismuth-biopolymer nanocomposite electrodes have also been developed, showing high sensitivity for monitoring multiple heavy metals simultaneously in wastewater. nih.gov
Gas Sensors: Bismuth compounds are being used to create disposable sensors for harmful gases. For example, a paper-like sensor coated with Bi(OH)₃ has been developed for the detection of hydrogen sulfide (B99878) (H₂S) gas. nih.govresearchgate.net The sensor works via a colorimetric change, turning from white to yellow/brown upon reaction with H₂S to form bismuth sulfide (Bi₂S₃). nih.gov This sensor is reported to be significantly more sensitive than commercial lead(II) acetate-based test papers and can detect H₂S at concentrations as low as 30 ppb, making it suitable for applications like monitoring air quality or testing for bad breath. nih.govresearchgate.net
These applications are largely in the exploratory and academic research phase but highlight the versatility of bismuth-based materials for creating low-cost, sensitive, and non-toxic sensing technologies.
Future Research Directions and Unexplored Methodologies
Development of Novel Green Synthetic Strategies for Pentaiodobismuthate(III) Architectures
The synthesis of functional materials is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic reagents, environmentally benign solvents, and energy-efficient processes. iwu.edu For pentaiodobismuthate(III) architectures, a shift away from traditional high-temperature solid-state reactions and organic solvents is crucial for sustainable development. Bismuth(III) compounds are particularly well-suited for green chemistry approaches due to their remarkably low toxicity and stability in air and moisture. nih.goviwu.edu
Future research should focus on the following green synthetic strategies:
Aqueous Synthesis: Developing water-based synthetic routes at or near room temperature can significantly reduce the environmental impact. This involves the careful selection of water-soluble bismuth precursors and iodide sources, along with pH and concentration control to direct the self-assembly of desired pentaiodobismuthate(III) structures.
Mechanochemistry: This solvent-free technique involves the grinding or milling of solid-state reactants to induce chemical reactions. Mechanochemistry offers a rapid and energy-efficient pathway to novel pentaiodobismuthate(III) phases and polymorphs that may not be accessible through conventional solution-based methods.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve product yields and purity. This method allows for rapid and uniform heating, which can lead to the formation of unique kinetic products and nanostructured materials.
Biomolecule-Assisted Synthesis: Employing biomolecules such as amino acids or peptides as templates or structure-directing agents can offer a green route to complex and hierarchical pentaiodobismuthate(III) architectures. This approach mimics biomineralization processes to create materials with controlled morphology and functionality.
| Green Synthetic Strategy | Key Advantages | Potential Challenges |
| Aqueous Synthesis | Environmentally benign, low cost, mild reaction conditions. | Limited solubility of some precursors, potential for competing hydrolysis reactions. |
| Mechanochemistry | Solvent-free, energy-efficient, rapid, access to novel phases. | Lack of in situ monitoring, potential for amorphous products, scalability. |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. | Potential for localized overheating, specialized equipment required. |
| Biomolecule-Assisted | Green templates, formation of complex structures, biocompatibility. | Control over self-assembly, removal of the organic template. |
In Situ Spectroscopic Studies of Reaction Mechanisms and Dynamic Structural Changes
A fundamental understanding of the formation mechanisms of pentaiodobismuthate(III) architectures is essential for the rational design and synthesis of materials with desired properties. In situ spectroscopic techniques are powerful tools for monitoring reactions in real-time, providing insights into the nucleation, growth, and transformation of crystalline phases. youtube.com
Future research efforts should employ a suite of in situ techniques to unravel the complex reaction pathways:
In Situ X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis: These techniques can track the evolution of crystalline and amorphous phases during a reaction, providing information on reaction kinetics and the formation of intermediate species. nih.gov
In Situ UV-Vis and Raman Spectroscopy: These methods can monitor changes in the electronic structure and vibrational modes of the bismuth-iodide species in solution, offering insights into the coordination chemistry and the step-wise assembly of the pentaiodobismuthate(III) anions.
In Situ Transmission Electron Microscopy (TEM): Liquid-cell TEM allows for the direct observation of nanoparticle nucleation and growth at the nanoscale, providing unprecedented detail on the formation of quantum-confined pentaiodobismuthate(III) structures. researchgate.net
By combining these in situ techniques, researchers can construct a comprehensive picture of the reaction landscape, enabling precise control over the final product's structure, size, and morphology.
Advanced Computational Modeling for Predictive Materials Design and Discovery
Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of crystal structures, electronic properties, and stability of novel compounds before their experimental realization. For the complex pentaiodobismuthate(III) system, advanced computational methods can guide synthetic efforts and accelerate the discovery of new materials with targeted functionalities.
Key areas for future computational research include:
High-Throughput Screening: Using density functional theory (DFT) calculations, large databases of potential pentaiodobismuthate(III) compositions and structures can be screened for promising electronic and optical properties. This can identify novel candidates for applications in solar cells, thermoelectrics, and scintillators.
Machine Learning Potentials: The development of machine learning-based interatomic potentials can enable large-scale molecular dynamics (MD) simulations to study the dynamics of crystal growth, phase transitions, and defect formation with quantum-mechanical accuracy but at a fraction of the computational cost.
Thermodynamic Modeling: The construction of theoretical phase diagrams can predict the most stable phases under different synthetic conditions (e.g., temperature, pressure, solvent), providing a roadmap for experimental synthesis. researchgate.net
| Computational Method | Objective | Impact on Materials Discovery |
| Density Functional Theory (DFT) | Predict crystal structure, electronic and optical properties. | Identification of promising new compositions for synthesis. |
| Molecular Dynamics (MD) | Simulate crystal growth, phase transitions, and defect behavior. | Understanding of dynamic processes and material stability. |
| Thermodynamic Modeling | Construct phase diagrams to predict stable phases. | Guidance for the rational design of synthetic conditions. |
Exploration of Quantum Phenomena in Low-Dimensional Pentaiodobismuthate(III) Materials
The reduction of material dimensions to the nanoscale can lead to the emergence of novel quantum phenomena due to quantum confinement effects. bristol.ac.uk Bismuth-based materials, in particular, are known to exhibit interesting topological and quantum spin Hall states. researchgate.netscitechdaily.com The exploration of quantum phenomena in low-dimensional pentaiodobismuthate(III) materials, such as nanosheets, nanowires, and quantum dots, is a largely unexplored and highly promising research avenue.
Future research should focus on:
Synthesis of 2D and 1D Materials: Developing exfoliation or bottom-up synthetic methods to produce two-dimensional (2D) nanosheets and one-dimensional (1D) nanowires of pentaiodobismuthate(III) compounds. azoquantum.com
Quantum Confinement Effects: Investigating the size-dependent optical and electronic properties of pentaiodobismuthate(III) quantum dots, which could lead to tunable light emission for applications in displays and lighting.
Topological Properties: Theoretical and experimental investigations into the potential for non-trivial topological states in low-dimensional pentaiodobismuthate(III) materials, which could have applications in spintronics and quantum computing. baqis.ac.cn
Integration of Pentaiodobismuthate(III) into Hybrid Nanomaterials for Enhanced Functionality
The integration of pentaiodobismuthate(III) moieties into hybrid nanomaterials offers a versatile strategy for creating multifunctional materials with synergistic properties. nih.gov By combining pentaiodobismuthates with other materials, such as noble metals, metal oxides, or polymers, it is possible to enhance their performance in various applications. pageplace.dersc.org
Promising future directions for hybrid nanomaterials include:
Plasmon-Enhanced Photocatalysis: Coupling pentaiodobismuthate(III) nanoparticles with plasmonic nanoparticles (e.g., gold or silver) can enhance light absorption and charge separation, leading to more efficient photocatalytic degradation of pollutants or hydrogen production.
Core-Shell Heterostructures: The synthesis of core-shell structures, for example, with a pentaiodobismuthate(III) core and a stable metal oxide shell, can improve the material's stability and passivate surface defects, leading to enhanced photoluminescence quantum yields.
Polymer-Nanoparticle Composites: Dispersing pentaiodobismuthate(III) nanoparticles within a polymer matrix can create flexible and transparent films for applications in flexible electronics and radiation shielding.
The development of these hybrid materials will require a deep understanding of interfacial chemistry and physics to ensure efficient charge transfer and communication between the different components.
Q & A
Q. What experimental designs improve the accuracy of iodophor-based drug delivery studies using this compound?
Q. How can in situ X-ray absorption spectroscopy (XAS) enhance mechanistic studies of pentaiodide redox behavior?
- Methodological Answer : XAS at the iodine L-edge (4,500–5,000 eV) tracks oxidation state changes during redox cycles. Pair with cyclic voltammetry to correlate electronic structure with electrochemical activity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
